Mn(TMHD)3

Übersicht

Beschreibung

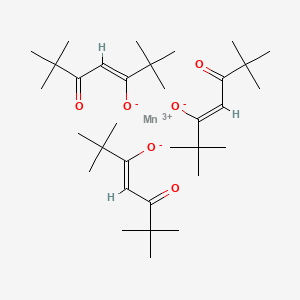

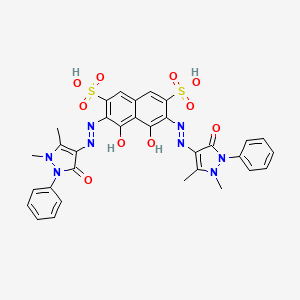

Mn(TMHD)3, also known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III), is a transition metal catalyst . Its linear formula is Mn(C11H19O2)3 . It is used as a catalyst for intramolecular Diels-Alder reactions, single electron donor for excess electron transfer studies in DNA, and enantioselective synthesis .

Synthesis Analysis

The complex can be dissolved in hot i-PrOH and precipitated with water. The resulting solid can then be dissolved in pentane, filtered, and the solvent removed to yield the Mn(TMHD)3 complex . In a study, thin films were synthesized using MOCVD conditions, with the main parameters being the ratio of organometallic starting materials, substrate temperature, and annealing effect .Molecular Structure Analysis

The molecular weight of Mn(TMHD)3 is 604.7 g/mol . The structure of Mn(TMHD)3 was found to be a dimer in several studies .Chemical Reactions Analysis

Mn(TMHD)3 has been used as a catalyst for various reactions. For instance, it has been used for intramolecular Diels-Alder reactions, single electron donor for excess electron transfer studies in DNA, and enantioselective synthesis .Physical And Chemical Properties Analysis

Mn(TMHD)3 is a crystalline compound with a melting point of 160-170 °C . It has a molecular weight of 604.7 g/mol . It has a topological polar surface area of 120 Ų .Wissenschaftliche Forschungsanwendungen

1. Precursor for Manganese-Based Thin Films and Nanomaterials

- Summary of Application: Mn(TMHD)3 is used as a precursor for the synthesis of manganese-based thin films and nanomaterials. These materials have applications in various fields such as batteries, solid oxide fuel cells, magnetoresistive oxides, magnetic materials, supercapacitors, catalysts, and microelectronics .

- Methods of Application: Heteroleptic manganese compounds, including Mn(TMHD)3, are synthesized and characterized. The compounds are then used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to form large-area thin films of good uniformity .

- Results or Outcomes: Based on thermogravimetric analysis, the residues of certain compounds were expected to be MnO and Mn3O4. This indicates that these compounds can be used to create manganese-based thin films and nanomaterials .

2. Catalyst for Various Chemical Reactions

- Summary of Application: Mn(TMHD)3 is used as a catalyst in various chemical reactions, including Intramolecular Diels-Alder reactions, single electron transfer studies in DNA, enantioselective synthesis, borylation reactions, hydrohydrazination, hydroazidation, and oxidative carbonylation of phenol .

- Methods of Application: Mn(TMHD)3 is added to the reaction mixture as a catalyst. The specific method of application would depend on the particular reaction .

- Results or Outcomes: The use of Mn(TMHD)3 as a catalyst can improve the efficiency and selectivity of these reactions .

3. Single Electron Donor for Excess Electron Transfer Studies in DNA

- Summary of Application: Mn(TMHD)3 is used as a single electron donor for excess electron transfer studies in DNA . This helps in understanding the mechanisms of DNA damage and repair, which is crucial in the field of genetics and cancer research .

- Methods of Application: Mn(TMHD)3 is introduced into a DNA solution, and its interaction with DNA is studied using various spectroscopic techniques .

- Results or Outcomes: The use of Mn(TMHD)3 can provide insights into the electron transfer mechanisms in DNA .

4. Enantioselective Synthesis

- Summary of Application: Mn(TMHD)3 is used in enantioselective synthesis, a method used to preferentially form one enantiomer of a chiral molecule . This is particularly important in the pharmaceutical industry, where the biological activity of a drug can depend on its chirality .

- Methods of Application: Mn(TMHD)3 is used as a catalyst in the reaction mixture. The specific method of application would depend on the particular reaction .

- Results or Outcomes: The use of Mn(TMHD)3 as a catalyst can improve the efficiency and selectivity of these reactions .

5. Borylation Reactions

- Summary of Application: Mn(TMHD)3 is used as a catalyst in borylation reactions . These reactions are important for the synthesis of organoboron compounds, which have applications in organic synthesis and medicinal chemistry .

- Methods of Application: Mn(TMHD)3 is added to the reaction mixture as a catalyst. The specific method of application would depend on the particular reaction .

- Results or Outcomes: The use of Mn(TMHD)3 as a catalyst can improve the efficiency and selectivity of these reactions .

6. Oxidative Carbonylation of Phenol

- Summary of Application: Mn(TMHD)3 is used as a catalyst in the oxidative carbonylation of phenol . This reaction is important for the synthesis of diphenyl carbonate, a key intermediate in the production of polycarbonates .

- Methods of Application: Mn(TMHD)3 is added to the reaction mixture as a catalyst. The specific method of application would depend on the particular reaction .

- Results or Outcomes: The use of Mn(TMHD)3 as a catalyst can improve the efficiency and selectivity of these reactions .

Safety And Hazards

Eigenschaften

IUPAC Name |

manganese(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZPLLPBZHORSD-LWTKGLMZSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57MnO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mn(TMHD)3 | |

CAS RN |

14324-99-3 | |

| Record name | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)